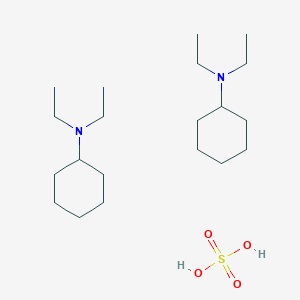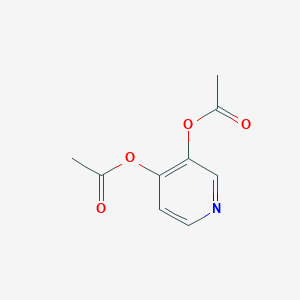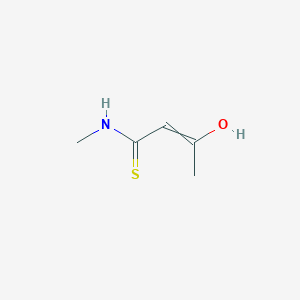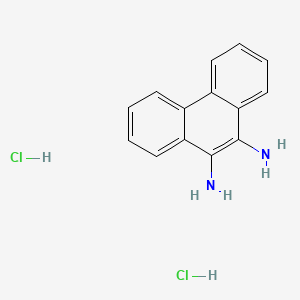
4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and isatoic anhydride. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms.
Thiazole Formation: Using thioamides or other sulfur-containing reagents.
Methoxylation: Using phenol derivatives and methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms (bromine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Quinazolinone derivatives with substituted halogen atoms.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with diverse biological activities.
6,8-Dibromo-4(3H)-Quinazolinone: A brominated derivative with similar properties.
2-(Phenylmethoxy)-4(3H)-Quinazolinone: A methoxylated derivative with unique characteristics.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
| 85178-79-6 | |
Molecular Formula |
C18H11Br2N3O2S |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
6,8-dibromo-2-phenylmethoxy-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H11Br2N3O2S/c19-12-8-13-15(14(20)9-12)22-17(25-10-11-4-2-1-3-5-11)23(16(13)24)18-21-6-7-26-18/h1-9H,10H2 |
InChI Key |
FASBKBWLFKWEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






